1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane
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Overview
Description
1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a chloro and methylsulfanyl group, and an azepane ring attached to the carbonyl group.
Preparation Methods
The synthesis of 1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The chloro and methylsulfanyl groups are introduced via substitution reactions.
Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions involving suitable starting materials.
Coupling of the Rings: The final step involves coupling the pyrimidine ring with the azepane ring through a carbonyl linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane can be compared with other similar compounds, such as:
1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane: Similar structure but with a bromo substituent instead of chloro.
1-[5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carbonyl]azepane: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
Properties
IUPAC Name |
azepan-1-yl-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-18-12-14-8-9(13)10(15-12)11(17)16-6-4-2-3-5-7-16/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALXMRWXZGBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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